Sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazole-2-carboxylate
Description
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Properties
IUPAC Name |
sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S.Na/c1-9(2,3)16-8(15)10-4-5-11-12-6(17-5)7(13)14;/h4H2,1-3H3,(H,10,15)(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJDSQXQWXJGCA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(S1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazole-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, discussing its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 248.31 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains and fungi. In particular:
- Case Study 1 : A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against Escherichia coli and Staphylococcus aureus, revealing that certain derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .
- Case Study 2 : Another investigation focused on the antifungal properties of thiadiazole compounds against Candida albicans, where notable inhibition was observed at concentrations as low as 50 µg/mL .
Anti-inflammatory Activity
Thiadiazole derivatives have also been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Research Finding : A study reported that a related thiadiazole compound significantly reduced edema in animal models when administered at doses of 10 mg/kg, suggesting a potential role in treating inflammatory conditions.
Analgesic Activity
The analgesic properties of this compound have been investigated in preclinical models.
- Case Study 3 : In a pain model involving mice, administration of the compound resulted in a significant reduction in pain response compared to control groups. The effective dose was found to be around 20 mg/kg .
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and pain pathways.
- Modulation of Cytokine Release : It may downregulate the release of pro-inflammatory cytokines.
- Membrane Disruption : Antimicrobial activity could result from disrupting microbial cell membranes.
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for Sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazole-2-carboxylate?
The compound is typically synthesized via a two-step procedure:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
- Step 2 : Alkylation of the intermediate using sodium hydroxide in methanol to yield the sodium carboxylate derivative. This method allows library diversification by varying alkylating reagents .
- Alternative routes involve refluxing precursors in acetic acid with sodium acetate, followed by precipitation and recrystallization (e.g., from DMF/acetic acid mixtures) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl, thiadiazole rings).
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, especially for the tert-butoxycarbonyl (Boc) group and thiadiazole backbone.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity and stoichiometric composition .
- TLC : Monitors reaction progress and purity during synthesis .
Q. How do solubility and purification protocols impact experimental design?
- The sodium salt form enhances solubility in polar solvents (e.g., methanol, water). Purification often involves filtration of precipitates, washing with ethanol to remove impurities, and recrystallization from solvent mixtures like DMF/acetic acid .
- Solvent choice (e.g., ethyl acetate for partitioning) affects yield and purity, as seen in analogous syntheses of sodium salts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve alkylation efficiency and yield?
- Alkylation Optimization : Varying alkylating reagents (e.g., iodoacetate derivatives) and adjusting molar ratios can enhance selectivity. For example, using anhydrous magnesium chloride as a catalyst under reflux improves reaction rates .
- Temperature Control : Maintaining temperatures between 60–80°C during heterocyclization minimizes side reactions .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?
- Structural Variations : Bioactivity discrepancies may arise from substituent differences (e.g., sulfanyl vs. carboxylate groups). For instance, sulfanyl derivatives in showed anticonvulsant activity, while carboxylates in exhibited enzyme inhibition .
- pH Dependency : Antimicrobial activity of thiadiazole derivatives can vary with pH, as seen in studies where acidic conditions enhanced efficacy .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular Docking : Used to simulate binding affinities with enzymes (e.g., cyclooxygenase-2 or bacterial topoisomerases). Energy scores from docking studies (e.g., intermolecular interaction energies) help prioritize compounds for in vitro testing .
- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity trends .
Q. How does the Boc-protected amino group influence stability and reactivity?
- The tert-butoxycarbonyl (Boc) group enhances stability during synthesis by protecting the amine from undesired side reactions. Deprotection under acidic conditions (e.g., HCl/dioxane) is required for further functionalization .
- Stability studies in highlight the importance of inert atmospheres (e.g., nitrogen) to prevent oxidation of thiadiazole rings during storage .
Q. What are the challenges in assessing purity, and how are they addressed?
- Hygroscopicity : The sodium carboxylate form may absorb moisture, requiring strict humidity control during handling.
- Chromatographic Methods : HPLC with UV detection (e.g., at 254 nm) resolves impurities, while elemental analysis confirms stoichiometric integrity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
